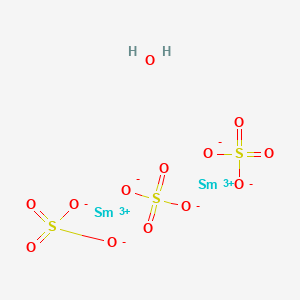
samarium(III) sulfate hydrate
Descripción general
Descripción
Samarium(III) sulfate hydrate, with the chemical formula Sm2(SO4)3·xH2O, is a compound formed by the lanthanide metal samarium. It typically exists in a hydrated form, where water molecules are coordinated to the samarium ions. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) sulfate hydrate can be synthesized through the reaction of samarium oxide (Sm2O3) with sulfuric acid (H2SO4). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated sulfate salt. The reaction can be represented as follows: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the extraction and processing of rare earth elements from ores. The process involves the leaching of ores with sulfuric acid, followed by the separation and purification of the desired rare earth sulfate compounds.
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Samarium(III) ions can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(III) ions can be reduced to samarium(II) ions using reducing agents.
Substitution: Samarium(III) ions can participate in substitution reactions with other ligands or anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents can be used to replace sulfate ions.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(II) sulfate or other samarium(II) compounds.
Substitution: Complexes with new ligands, such as samarium-EDTA complexes.
Aplicaciones Científicas De Investigación
Samarium(III) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Samarium compounds are used in biological assays and imaging techniques due to their luminescent properties.
Medicine: Samarium isotopes are used in radiotherapy for the treatment of certain types of cancer.
Industry: It is used in the production of specialized glass and ceramics, as well as in the manufacturing of permanent magnets.
Mecanismo De Acción
The mechanism by which samarium(III) sulfate hydrate exerts its effects is primarily through its interaction with other molecules and ions. The samarium ions can coordinate with various ligands, forming stable complexes. These complexes can then participate in catalytic reactions, luminescent processes, or other chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Samarium(III) chloride hexahydrate (SmCl3·6H2O)
- Samarium(III) nitrate hexahydrate (Sm(NO3)3·6H2O)
- Samarium(III) oxalate (Sm2(C2O4)3)
- Samarium(III) acetate (Sm(CH3COO)3)
Uniqueness
Samarium(III) sulfate hydrate is unique due to its specific sulfate coordination, which imparts distinct chemical and physical properties. Compared to other samarium compounds, it has different solubility, reactivity, and stability characteristics, making it suitable for specific applications in catalysis, luminescence, and material science.
Propiedades
IUPAC Name |
samarium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Sm/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUGQFUFGISNK-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583437 | |
| Record name | Samarium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57804-24-7 | |
| Record name | Samarium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)






![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

